molecular formula C13H12N2 B12924980 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 34595-83-0

3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine

Cat. No.: B12924980
CAS No.: 34595-83-0
M. Wt: 196.25 g/mol
InChI Key: BDMJRBMWMQOMJU-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with benzylamine under mild conditions, followed by nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination . Another approach includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

34595-83-0

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine

InChI

InChI=1S/C13H12N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)14-15-13/h1-3,5-6,9H,4,7-8H2

InChI Key

BDMJRBMWMQOMJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2C1)C3=CC=CC=C3

Origin of Product

United States

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